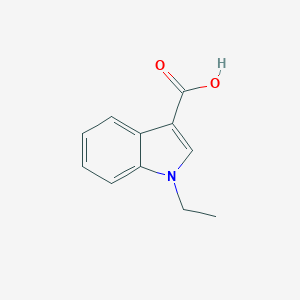

1-ethyl-1H-indole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUTEBEOYXQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395187 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132797-91-2 | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-ethyl-1H-indole-3-carboxylic acid, a synthetic indole derivative with noteworthy biological activities. This document consolidates available data on its physical characteristics, spectral properties, synthesis, and biological significance, presenting it in a manner conducive to research and development applications.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [1][2][3] |

| CAS Number | 132797-91-2 | [1][2][3] |

| Appearance | Solid | [1][2] |

| Topological Polar Surface Area | 42.2 Ų (Computed) | [3] |

| XLogP3-AA | 1.8 (Computed) | [3] |

Solubility Data:

Experimental solubility data for this compound in common laboratory solvents is not extensively documented in the reviewed literature. However, based on the solubility of the parent compound, indole-3-carboxylic acid, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate.

Spectral Data

Detailed experimental spectral data for this compound is limited. However, analysis of the closely related compound, 1-ethyl-1H-indole-3-carbaldehyde, provides valuable insights into the expected spectral characteristics.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the indole ring protons. Based on the data for 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group would exhibit a quartet for the methylene protons (CH₂) adjacent to the nitrogen and a triplet for the methyl protons (CH₃). The protons on the indole ring would appear in the aromatic region.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 | s |

| H-4 | ~8.1 | d |

| H-5, H-6, H-7 | ~7.2-7.4 | m |

| N-CH₂ | ~4.2 | q |

| N-CH₂-CH₃ | ~1.5 | t |

| COOH | >10.0 | br s |

13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the indole ring, and the ethyl group carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O | ~170 | | C-2 | ~130 | | C-3 | ~115 | | C-3a | ~128 | | C-4 | ~122 | | C-5 | ~121 | | C-6 | ~123 | | C-7 | ~110 | | C-7a | ~137 | | N-CH₂ | ~42 | | N-CH₂-CH₃ | ~15 |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, general methods for the synthesis of N-alkylated indole-3-carboxylic acids are well-established. A common approach involves the N-alkylation of indole-3-carboxylic acid or its ester derivative.

Representative Experimental Protocol (Hypothetical)

The following is a generalized protocol based on standard organic synthesis techniques for similar compounds:

Materials:

-

Indole-3-carboxylic acid

-

Ethyl iodide

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (for workup)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of indole-3-carboxylic acid in DMF, add a suitable base such as potassium carbonate.

-

Stir the mixture at room temperature for a designated period to allow for deprotonation of the indole nitrogen.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

Biological Activity and Potential Applications

This compound has demonstrated notable biological activity, particularly as an antifungal agent.[5] This positions the compound as a molecule of interest for the development of new therapeutic agents. Additionally, indole-3-carboxylic acid derivatives are being explored for their potential as herbicides.

Antifungal Activity

The primary reported biological activity of this compound is its antifungal properties. The proposed mechanism of action involves the disruption of the fungal cell membrane through interaction with ergosterol, a vital sterol in fungi that is absent in mammals.[5] This targeted action suggests a favorable therapeutic window with potentially low toxicity to host cells.

Herbicide Development

Derivatives of indole-3-carboxylic acid are being investigated as potential herbicides. These compounds can act as auxin mimics, interfering with the normal growth regulation of plants.

Signaling Pathway and Mechanism of Action

The antifungal activity of this compound is believed to stem from its interaction with the ergosterol biosynthesis pathway in fungi. Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7][8] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.

Below is a simplified diagram illustrating the proposed mechanism of action.

Caption: Proposed antifungal mechanism of this compound.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetic compound with significant potential in the fields of medicine and agriculture due to its antifungal and potential herbicidal activities. While a comprehensive set of experimental data for its physical and spectral properties is still emerging, the available information, combined with data from related compounds, provides a solid foundation for further research. The targeted mechanism of its antifungal action makes it a compelling candidate for the development of novel therapeutic agents. Future studies should focus on elucidating its precise physical properties, detailed spectral characterization, and further exploration of its biological activities and mechanisms of action.

References

- 1. spectrabase.com [spectrabase.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H11NO2 | CID 3697160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]

- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Potential Mechanisms of Action for 1-Ethyl-1H-indole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies specifically elucidating the mode of action for 1-ethyl-1H-indole-3-carboxylic acid are limited in publicly available scientific literature. This guide, therefore, presents potential mechanisms of action based on the established biological activities of the broader indole-3-carboxylic acid chemical scaffold and its derivatives. The presented data and protocols are representative of the methodologies used for analogous compounds and should be adapted and validated for this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities. This compound, a synthetic derivative, has been noted for its potential as a bioactive compound. Based on the activities of structurally related molecules, two primary mechanisms of action are plausible for this compound: antifungal activity through disruption of the fungal cell membrane and auxin mimicry leading to herbicidal effects. This document provides an in-depth exploration of these potential mechanisms, supported by representative data and experimental methodologies.

Antifungal Activity: Disruption of Fungal Ergosterol Homeostasis

One of the most cited potential applications for indole derivatives is in the development of novel antifungal agents. The proposed mechanism for some of these compounds, including potentially this compound, involves the disruption of the fungal cell membrane's integrity by targeting ergosterol, a sterol unique to fungi and essential for their membrane structure and function.

Proposed Signaling Pathway and Mechanism

The antifungal action is hypothesized to occur via one of two primary routes: direct binding to ergosterol, leading to the formation of pores and subsequent leakage of cellular contents, or the inhibition of enzymes in the ergosterol biosynthesis pathway, which depletes ergosterol from the membrane and leads to the accumulation of toxic sterol intermediates.

Spectroscopic Profile of 1-ethyl-1H-indole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-ethyl-1H-indole-3-carboxylic acid (C₁₁H₁₁NO₂), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from documented spectra of closely related molecules, including 1-ethyl-1H-indole-3-carbaldehyde, indole-3-carboxylic acid, and 1-ethyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | COOH |

| ~8.1 - 8.2 | d | 1H | H-4 |

| ~7.8 - 7.9 | s | 1H | H-2 |

| ~7.2 - 7.4 | m | 2H | H-5, H-6 |

| ~7.1 - 7.2 | d | 1H | H-7 |

| 4.2 - 4.3 | q | 2H | N-CH₂CH₃ |

| 1.4 - 1.5 | t | 3H | N-CH₂CH₃ |

Predicted based on data for 1-ethyl-1H-indole-3-carbaldehyde and indole-3-carboxylic acid.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | COOH |

| ~137 | C-7a |

| ~130 | C-2 |

| ~125 | C-3a |

| ~122 | C-6 |

| ~121 | C-5 |

| ~120 | C-4 |

| ~110 | C-3 |

| ~109 | C-7 |

| ~41 | N-CH₂CH₃ |

| ~15 | N-CH₂CH₃ |

Predicted based on data for 1-ethyl-1H-indole-3-carbaldehyde and indole-3-carboxylic acid.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2975, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1680 - 1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1210 - 1320 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Predicted based on general characteristic frequencies for carboxylic acids.[2][3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 172 | Moderate | [M - OH]⁺ |

| 144 | High | [M - COOH]⁺ |

| 130 | Moderate | [M - COOH - CH₂]⁺ |

| 116 | Moderate | [Indole]⁺ fragment |

Predicted based on the fragmentation patterns of related indole derivatives.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for NMR analysis is presented below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The workflow for solid-state FT-IR analysis is illustrated below.

Electron Ionization Mass Spectrometry (EI-MS)

The general workflow for obtaining an electron ionization mass spectrum is depicted below.

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound, compiled from the analysis of closely related structures. The tabulated data and detailed experimental workflows offer a robust starting point for researchers engaged in the synthesis, characterization, and application of this indole derivative. It is recommended that experimental data, once obtained, be compared against these predictions to confirm the identity and purity of the synthesized compound.

References

Unraveling the Structural Landscape of 1-Ethyl-1H-indole-3-carboxylic Acid and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carboxylic acid, a derivative of the versatile indole scaffold, holds interest within the scientific community, particularly for its potential biological activities. Understanding the three-dimensional arrangement of atoms in its solid state is crucial for elucidating structure-activity relationships, guiding rational drug design, and ensuring robust characterization of this compound. This technical guide provides a comprehensive overview of the available structural information.

While a definitive crystal structure for this compound is not publicly available in the primary crystallographic databases as of the latest search, this guide presents its known physicochemical properties. Furthermore, to provide valuable structural insights for researchers in this area, a detailed analysis of the crystal structure of a closely related analog, ethyl 1-acetyl-1H-indole-3-carboxylate , is presented. This includes its crystallographic data and the experimental protocols for its determination, offering a significant reference point for understanding the molecular architecture of similar indole derivatives.

Physicochemical Properties of this compound

While the crystal structure remains elusive, key physicochemical properties have been computed and are summarized in the table below. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 189.21 g/mol | PubChem[1] |

| CAS Number | 132797-91-2 | PubChem[1] |

| IUPAC Name | 1-ethylindole-3-carboxylic acid | PubChem[1] |

| Computed XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Crystal Structure of a Close Analog: Ethyl 1-acetyl-1H-indole-3-carboxylate

The crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate (C₁₃H₁₃NO₃) provides a valuable proxy for understanding the solid-state conformation of N-substituted indole-3-carboxylic acid derivatives. The crystallographic data for this analog is detailed below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.519(1) Åb = 8.479(1) Åc = 10.187(2) Å |

| Unit Cell Angles | α = 97.38(1)°β = 95.78(2)°γ = 114.28(1)° |

| Unit Cell Volume | 578.58(15) ų |

| Z (molecules per unit cell) | 2 |

| Radiation Type | Mo Kα |

| Temperature | 296 K |

Data sourced from a study on the synthesis and crystallographic analysis of ethyl 1-acetyl-1H-indole-3-carboxylate.

Experimental Protocols

The methodologies employed in the synthesis and structural determination of the analog ethyl 1-acetyl-1H-indole-3-carboxylate are detailed below, providing a reproducible framework for researchers.

Synthesis of Ethyl 1-acetyl-1H-indole-3-carboxylate

The synthesis of the title compound was achieved through the acetylation of ethyl 1H-indole-3-carboxylate. The following protocol was reported:

-

A mixture of 0.37 g (1.97 mmol) of ethyl 1H-indole-3-carboxylate, 1.1 g (5.9 mmol) of 2-acetamido-3-ethoxy-3-oxopropanoic acid, and 4.54 ml of pyridine was prepared.

-

To this mixture, 1.6 ml of acetic anhydride was added at 288 K (15 °C) over a period of 15 minutes.

-

The reaction mixture, which turned yellow, was then stirred at 333 K (60 °C) for 3 hours.

-

The resulting solution was extracted with ethyl acetate (2 x 20 ml).

-

The combined organic layers were dried using anhydrous Na₂SO₄.

-

The solvent was removed under reduced pressure to yield 0.4 g (99%) of 1H-indole-3-carboxylic acid-N-acetyl ethyl ester.

-

Crystals suitable for X-ray structural analysis were obtained by recrystallization from ethanol in a refrigerator.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate followed a standard workflow for single-crystal X-ray diffraction.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit antifungal activity.[2] The proposed mechanism of action involves the disruption of the fungal cell membrane through binding to ergosterol, a vital component of the membrane.[2] This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

While the definitive crystal structure of this compound is yet to be reported in public databases, this guide provides essential physicochemical data and a detailed examination of the crystal structure of a close analog, ethyl 1-acetyl-1H-indole-3-carboxylate. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical reference for researchers. The elucidation of the antifungal properties of the title compound, coupled with the structural insights from its analog, offers a solid foundation for future research in the development of novel indole-based therapeutic agents. Further studies to determine the crystal structure of this compound are warranted to deepen our understanding of its structure-function relationship.

References

Solubility Profile of 1-ethyl-1H-indole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-ethyl-1H-indole-3-carboxylic acid in various solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages available data for structurally related indole derivatives, namely indole-3-carboxylic acid and indole-3-carboxaldehyde, to provide a qualitative and estimated quantitative solubility profile. This guide also outlines a detailed, standardized experimental protocol for determining the precise solubility of this compound, which is crucial for applications in drug discovery and development, formulation science, and chemical process design.

Introduction

This compound is a derivative of indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and material science. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in different solvent systems is therefore a fundamental requirement for its development and application. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its experimental determination.

Estimated Solubility of this compound

The following table summarizes the available solubility data for these related compounds, which can be used as a surrogate for estimating the solubility of this compound.

| Solvent | Compound | Solubility | Temperature (°C) | Notes |

| 95% Ethanol | Indole-3-carboxylic acid | 50 mg/mL[1] | Not Specified | Soluble |

| Methanol | Indole-3-carboxylic acid | Soluble[1] | Not Specified | Qualitative data |

| Dimethyl Sulfoxide (DMSO) | Indole-3-carboxaldehyde | ~30 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | Indole-3-carboxaldehyde | ~30 mg/mL | Not Specified | |

| Boiling Water | Indole-3-carboxylic acid | Insoluble[1] | 100 | Qualitative data |

| Benzene | Indole-3-carboxylic acid | Insoluble[1] | Not Specified | Qualitative data |

| Petroleum Ether | Indole-3-carboxylic acid | Insoluble[1] | Not Specified | Qualitative data |

Disclaimer: The data presented in this table is for structurally related compounds and should be used as an estimation only. Experimental verification of the solubility of this compound is highly recommended.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that there is undissolved solid remaining at the bottom of each vial to confirm that the solution is saturated.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Isothermal Shake-Flask Solubility Workflow.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these logical relationships.

Caption: Key Factors Affecting Solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a robust starting point for researchers and drug development professionals. By leveraging data from structurally similar compounds, a qualitative and estimated solubility profile has been established. More importantly, a detailed and standardized experimental protocol has been provided to enable the precise determination of this critical physicochemical property. The visualizations included offer a clear understanding of the experimental workflow and the fundamental principles governing solubility. Accurate solubility data is indispensable for the successful development and application of this compound, and the methodologies outlined herein provide a clear path to obtaining this vital information.

References

discovery and history of 1-ethyl-1H-indole-3-carboxylic acid

An In-depth Technical Guide on the Discovery and History of 1-ethyl-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the ubiquitous indole scaffold, holds interest within the fields of medicinal chemistry and materials science. While a singular, seminal report detailing its initial discovery is not readily apparent in a survey of scientific literature, its synthesis falls within the scope of well-established methodologies for the N-alkylation of indoles, a class of reactions with a rich history. This technical guide provides a comprehensive overview of the likely historical and modern synthetic routes to this compound, complete with detailed experimental protocols, tabulated data, and visualizations of the underlying chemical logic.

Introduction and Historical Context

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of synthetic methods to functionalize the indole core has been a central theme in organic chemistry for over a century. The N-alkylation of indoles, in particular, is a crucial transformation for modulating the biological activity and physicochemical properties of indole-containing molecules.

While the specific date of the first synthesis of this compound is not prominently documented, the chemical principles underlying its formation are rooted in classic organic reactions. General methods for the N-alkylation of indoles were being developed and patented as early as the mid-20th century. For instance, a 1958 patent outlines a process for the N-alkylation of various indole derivatives. This suggests that the synthesis of this compound would have been a feasible endeavor for chemists of that era.

The primary challenge in the synthesis of this compound lies in the selective N-ethylation of the indole-3-carboxylic acid starting material. The presence of the acidic carboxylic acid group necessitates careful selection of reaction conditions to avoid unwanted side reactions.

Plausible Synthetic Pathways

Two primary retrosynthetic disconnections can be envisioned for the preparation of this compound:

-

Route A: N-ethylation of indole-3-carboxylic acid or its corresponding ester.

-

Route B: Construction of the indole ring from an N-ethylated precursor.

Historically, Route A would have been the more common and direct approach.

Route A: N-Alkylation of an Indole-3-Carboxylic Acid Derivative

This is the most logical and likely historical route to the target compound. It involves the reaction of an indole-3-carboxylate ester with an ethylating agent, followed by hydrolysis of the ester to yield the desired carboxylic acid. The use of the ester protects the carboxylic acid functionality during the N-alkylation step.

Caption: General workflow for the synthesis of this compound via N-alkylation.

This protocol is a representative procedure based on established methods for N-alkylation of indole esters.

Step 1: N-Ethylation of Ethyl Indole-3-carboxylate

-

Materials:

-

Ethyl indole-3-carboxylate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of ethyl indole-3-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 1-ethyl-1H-indole-3-carboxylate.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Crude ethyl 1-ethyl-1H-indole-3-carboxylate

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (e.g., 2 M)

-

Deionized water

-

-

Procedure:

-

Dissolve the crude ethyl 1-ethyl-1H-indole-3-carboxylate in ethanol.

-

Add the aqueous sodium hydroxide solution and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with hydrochloric acid at 0 °C.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to afford this compound.

-

| Parameter | Value |

| Starting Material | Ethyl indole-3-carboxylate |

| Reagents | NaH, EtI |

| Yield (N-Ethylation) | 85-95% |

| Reagents (Hydrolysis) | NaOH, HCl |

| Yield (Hydrolysis) | 90-98% |

| Overall Yield | 76-93% |

| Melting Point | Not consistently reported |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

Route B: Fischer Indole Synthesis

A plausible, though less direct, alternative involves the Fischer indole synthesis. This classic reaction would involve the condensation of N-ethylphenylhydrazine with pyruvic acid or a pyruvate ester, followed by cyclization under acidic conditions.

Caption: Fischer indole synthesis pathway for this compound.

This protocol is a generalized procedure for the Fischer indole synthesis of indole-3-carboxylic acids.

-

Materials:

-

N-ethylphenylhydrazine

-

Pyruvic acid

-

Glacial acetic acid or a mixture of sulfuric acid in ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve N-ethylphenylhydrazine (1 equivalent) and pyruvic acid (1.1 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

| Parameter | Value |

| Starting Materials | N-ethylphenylhydrazine, Pyruvic acid |

| Catalyst | Acetic acid or H₂SO₄ |

| Yield | 40-60% |

| Purity | Often requires purification by recrystallization or chromatography |

Modern Synthetic Approaches

More contemporary methods for N-alkylation often employ milder and more efficient conditions. These can include phase-transfer catalysis, the use of alternative bases such as cesium carbonate, and copper-catalyzed N-alkylation reactions. These methods offer advantages in terms of substrate scope, reaction times, and yields.

Characterization Data

The identity and purity of this compound are typically confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the indole ring, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for the ethyl carbons, the indole ring carbons, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (189.0789 m/z for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the C=O stretch of the carboxylic acid and N-H stretching (if any unreacted starting material is present). |

Conclusion

While the precise historical moment of the discovery of this compound remains to be pinpointed from readily available literature, its synthesis is firmly grounded in the foundational principles of indole chemistry. The N-alkylation of an indole-3-carboxylate ester followed by hydrolysis represents the most probable and efficient historical and contemporary synthetic route. The alternative Fischer indole synthesis provides another viable, albeit potentially lower-yielding, pathway. The continued interest in indole derivatives ensures that the synthesis and study of compounds like this compound will remain a relevant area of research for the foreseeable future.

An In-depth Technical Guide to the Potential Therapeutic Targets of the Indole-3-Carboxylic Acid Scaffold

Disclaimer: Publicly available scientific literature contains limited specific data regarding the therapeutic targets of 1-ethyl-1H-indole-3-carboxylic acid. This guide therefore focuses on the demonstrated therapeutic potential of the broader indole-3-carboxylic acid chemical scaffold, for which experimental data exists, to provide relevant insights for researchers, scientists, and drug development professionals.

Introduction

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties allow it to interact with a wide array of biological targets. While the specific biological activity of this compound is not extensively documented, recent research has highlighted the potential of the parent indole-3-carboxylic acid backbone in developing potent and selective antagonists for clinically relevant targets. This guide synthesizes the available information, focusing on the most promising therapeutic applications.

Potential Therapeutic Target: Angiotensin II Receptor Type 1 (AT1)

The most clearly defined therapeutic target for derivatives of the indole-3-carboxylic acid scaffold is the Angiotensin II Receptor Type 1 (AT1). The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system (RAS), a primary regulator of blood pressure and cardiovascular homeostasis.[1][2]

Mechanism of Action: Antagonism of the AT1 receptor by indole-3-carboxylic acid derivatives blocks the binding of the endogenous peptide Angiotensin II. This action inhibits vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[2][3] Consequently, these compounds are investigated as potential treatments for hypertension.

Upon activation by Angiotensin II, the AT1 receptor initiates a complex signaling cascade, primarily through Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in physiological responses like vascular smooth muscle contraction. Antagonists based on the indole-3-carboxylic acid scaffold prevent the initiation of this cascade.[1][4][5][6]

While specific binding affinities for this compound are unavailable, studies on related indole derivatives demonstrate the high potency achievable with this scaffold. The data below are representative examples from the literature for potent indole-based AT1 antagonists.[3][7]

| Compound Class | Target | Assay Type | Result |

| N-acylated indole derivative | AT1 Receptor | Radioligand Binding | IC50 = 0.8 nM[7] |

| Novel Indole-3-Carboxylic Acids | AT1 Receptor | Radioligand Binding | "High nanomolar affinity"[3][7] |

| Novel Indole-3-Carboxylic Acids | - | In vivo (Spontaneously Hypertensive Rats) | Max. blood pressure decrease of 48 mm Hg (10 mg/kg, oral administration)[3][7] |

Experimental Protocols

The following sections detail standardized, representative methodologies for the key experiments used to characterize AT1 receptor antagonists.

Radioligand Binding Assay for AT1 Receptor

This in vitro assay is used to determine the binding affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.[6][8][9][10][11]

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat liver) or cells expressing the human AT1 receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[6]

-

Perform differential centrifugation to isolate the membrane fraction. Typically, a low-speed spin (1,000 x g) removes nuclei, followed by a high-speed spin (40,000 x g) to pellet the membranes.[6]

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine protein concentration (e.g., via Bradford assay) and store at -80°C.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition binding.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [¹²⁵I]Sar1,Ile8-Angiotensin II), and the membrane suspension.

-

Non-specific Binding: Add a high concentration of an unlabeled AT1 antagonist (e.g., 1 µM Losartan), the radioligand, and the membrane suspension.

-

Competition Binding: Add serial dilutions of the indole test compound, the radioligand, and the membrane suspension.

-

Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[11]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of specific radioligand binding.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo experiment assesses the antihypertensive effect of a test compound in a well-established animal model of human essential hypertension.[12]

-

Animal Model:

-

Use adult Spontaneously Hypertensive Rats (SHR), which genetically develop hypertension.[12]

-

Allow animals to acclimate for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test compound or vehicle control orally (p.o.) via gavage. Doses are typically determined from prior dose-ranging studies. For example, a 10 mg/kg dose was used for novel indole-3-carboxylic acid derivatives.[3]

-

-

Blood Pressure Measurement (Non-Invasive Tail-Cuff Method):

-

Place the conscious rat in a restrainer to limit movement.[12]

-

The tail is passed through an inflatable cuff and a sensor (plethysmograph or photodiode).

-

Gently warm the tail to 32-34°C to dilate the artery and improve signal detection.[12]

-

The cuff is automatically inflated and deflated. The system records the pressure at which the pulse disappears (systolic pressure) and reappears.

-

Measure blood pressure at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the antihypertensive effect.[3]

-

-

Data Analysis:

-

Calculate the change in systolic blood pressure from the baseline (pre-dose) measurement for each animal.

-

Compare the blood pressure reduction in the treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test).

-

Conclusion

While direct therapeutic targets for this compound remain to be elucidated, the indole-3-carboxylic acid scaffold shows significant promise, particularly in the development of potent Angiotensin II Receptor Type 1 (AT1) antagonists for the treatment of hypertension. The high affinity demonstrated by derivatives highlights the potential of this chemical class. Further structure-activity relationship (SAR) studies on N-1 substituted analogs, such as the 1-ethyl variant, are warranted to explore their therapeutic efficacy and selectivity. The experimental protocols outlined in this guide provide a standard framework for such future investigations.

References

- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Hypertension model in rats - Enamine [enamine.net]

An In-depth Technical Guide to the Derivatives of 1-ethyl-1H-indole-3-carboxylic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of derivatives of 1-ethyl-1H-indole-3-carboxylic acid. The indole core is a prominent scaffold in numerous biologically active compounds, and N-alkylation, particularly with an ethyl group, can significantly modulate the pharmacological profile. This document collates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Herbicidal Activity

Derivatives of this compound have been investigated for their potential as herbicides, acting as antagonists of the auxin receptor protein TIR1. The auxin signaling pathway is crucial for plant growth and development, making it an attractive target for the development of novel herbicides.

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of selected this compound derivatives against dicotyledonous rape (Brassica napus) and monocotyledonous barnyard grass (Echinochloa crus-galli).

| Compound ID | Structure | Concentration (mg/L) | Inhibition of Rape Root (%) | Inhibition of Barnyard Grass Root (%) |

| 10d | α-(4-fluorophenoxy) substituted | 100 | 96 | Not Reported |

| 10 | 92 | Not Reported | ||

| 10h | α-(2,4-dichlorophenoxy) substituted | 100 | 95 | Not Reported |

| 10 | 93 | Not Reported |

Experimental Protocols

Synthesis of 3,3-bis(1-ethyl-1H-indol-3-yl)propanoic acid (a key intermediate):

-

Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate is synthesized as a pale-yellow solid.

-

The ester is then deprotected in the presence of a 30% sodium hydroxide aqueous solution to yield the target carboxylic acid.

-

The final product is purified and characterized using NMR and mass spectrometry.[1][2]

Petri Dish Herbicidal Activity Assay:

-

Seeds of B. napus and E. crus-galli are surface-sterilized.

-

The test compounds are dissolved in a suitable solvent and added to a molten agar medium at the desired concentrations.

-

The agar medium containing the test compound is poured into Petri dishes.

-

Once the medium solidifies, a specific number of sterilized seeds are placed on the agar surface.

-

The Petri dishes are sealed and incubated in a growth chamber under controlled conditions (temperature, light, and humidity).

-

After a set period, the root and shoot lengths of the seedlings are measured.

-

The percentage of inhibition is calculated by comparing the growth in the presence of the test compound to that of a control group (containing only the solvent).[3][4][5]

Signaling Pathway

Antiviral Activity

Certain derivatives of indole-3-carboxylic acid have demonstrated promising antiviral properties, particularly against Hepatitis C Virus (HCV) and SARS-CoV-2.

Quantitative Antiviral Data

| Compound Class | Virus | Assay | EC50 / IC50 | Selectivity Index (SI) |

| Ethyl 1H-indole-3-carboxylates | HCV | Replicon Assay | >10 µM (for entry) | >10 |

| >16.7 µM (for replication) | >16.7 | |||

| 6-bromo-5-methoxy-1-methyl...indole | SARS-CoV-2 | In vitro replication | 1.06 µg/mL | 78.6 |

Experimental Protocols

HCV Replicon Assay:

-

Huh-7.5 cells, which are human hepatoma cells permissive for HCV replication, are cultured.

-

These cells are transfected with a subgenomic HCV replicon RNA that often contains a reporter gene like luciferase.

-

The cells are then treated with various concentrations of the test compounds.

-

After an incubation period (e.g., 72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).

-

The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is calculated.

-

A parallel cytotoxicity assay (e.g., MTT assay) is performed on the same cells to determine the CC50 (50% cytotoxic concentration).

-

The Selectivity Index (SI) is calculated as CC50/EC50, with a higher SI indicating a better safety profile.[6][7][8][9]

In Vitro SARS-CoV-2 Antiviral Assay:

-

Vero E6 cells (or another susceptible cell line) are seeded in multi-well plates.

-

The cells are infected with a known titer of SARS-CoV-2.

-

Immediately after infection, the cells are treated with serial dilutions of the test compounds.

-

After a defined incubation period, the viral yield is quantified using methods such as plaque assays or RT-qPCR for viral RNA.

-

The IC50 value, the concentration that inhibits 50% of the viral replication, is determined.[6][10]

Signaling Pathway

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents. Derivatives of indole-3-carboxylic acid have been evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

| Compound | Cell Line | Assay | IC50 / EC50 |

| Indole-3-carboxylic acid | A549 (Human Lung Cancer) | Cytotoxicity Assay | 4.6 µg/mL |

| MCF-7 (Human Breast Cancer) | Cytotoxicity Assay | 12.9 µg/mL | |

| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7 | MTT Assay | 0.57 µM |

| HCT116 (Colon Cancer) | MTT Assay | 1.95 µM | |

| A549 | MTT Assay | 3.49 µM |

Experimental Protocols

MTT Cytotoxicity Assay:

-

Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11][12][13][14]

Antihypertensive Activity

Derivatives of indole-3-carboxylic acid have been designed as antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the regulation of blood pressure.

Quantitative Antihypertensive Data

| Compound Class | Target | Assay | Affinity | In Vivo Effect |

| Novel indole-3-carboxylic acid derivatives | Angiotensin II Receptor (AT1 subtype) | Radioligand Binding Assay | High nanomolar affinity (comparable to Losartan) | Significant blood pressure reduction in spontaneously hypertensive rats (up to 48 mm Hg decrease with 10 mg/kg oral administration) |

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor:

-

Membrane preparations from cells or tissues expressing the AT1 receptor are prepared.

-

The membranes are incubated with a radiolabeled ligand for the AT1 receptor (e.g., [125I]-angiotensin II) and various concentrations of the unlabeled test compounds.

-

The incubation is carried out until equilibrium is reached.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, which represents the bound ligand, is measured using a scintillation counter.

-

The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated. This is then used to determine the binding affinity (Ki).[15][16][17][18][19]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs):

-

Adult SHRs, a genetic model of hypertension, are used.

-

The test compounds are administered orally at various doses.

-

Blood pressure is measured at different time points after administration using a non-invasive tail-cuff method or via telemetry.

-

The change in blood pressure is compared to that of a vehicle-treated control group and a group treated with a standard antihypertensive drug (e.g., Losartan).[20][21][22][23]

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. hcvguidelines.org [hcvguidelines.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2.8. Antihypertensive Effect In Vivo [bio-protocol.org]

- 23. Hypertension model in rats - Enamine [enamine.net]

Methodological & Application

Application Notes and Protocols for 1-ethyl-1H-indole-3-carboxylic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative with potential biological activities.[1] While specific detailed protocols for its use in cell culture are not extensively documented in publicly available literature, this document provides a comprehensive guide for researchers to effectively design and execute cell-based assays with this compound. The protocols outlined below are based on general principles for testing novel compounds in cell culture and draw upon the known biological activities of related indole-containing molecules, such as indole-3-carboxylic acid and indole-3-carbinol, which have demonstrated roles in cancer, inflammation, and other cellular processes.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and preparation of stock solutions.

| Property | Value | Reference |

| CAS Number | 132797-91-2 | [1][6][7] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][6][7] |

| Molecular Weight | 189.21 g/mol | [1][6][7] |

| IUPAC Name | 1-ethylindole-3-carboxylic acid | [6] |

| Physical Description | Solid (form may vary) | |

| Solubility | Solubility in aqueous buffers and cell culture media should be empirically determined. It is advisable to first dissolve the compound in a solvent such as DMSO. |

General Handling and Storage

-

Storage: Store the solid compound at room temperature or as recommended by the supplier, protected from light and moisture.

-

Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent working solutions for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Complete cell culture medium (specific to the cell line being used)

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Tare a sterile microcentrifuge tube.

-

Carefully weigh a small amount of this compound powder (e.g., 1.89 mg for 1 mL of a 10 mM solution).

-

Add the appropriate volume of DMSO to achieve the desired concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is kept constant across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).

-

Experimental Workflow for Compound Preparation

References

- 1. This compound | 132797-91-2 | HFA79791 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-3-carbinol and diindolylmethane induce apoptosis of human cervical cancer cells and in murine HPV16-transgenic preneoplastic cervical epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H11NO2 | CID 3697160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Application Notes and Protocols for 1-ethyl-1H-indole-3-carboxylic acid as a Plant Growth Regulator

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the potential use of 1-ethyl-1H-indole-3-carboxylic acid as a plant growth regulator. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation and application of novel auxin-like compounds. Included are a summary of its potential biological effects, detailed experimental protocols for its assessment, and representative data presented in tabular format. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its mechanism and application.

Introduction

Indole derivatives are a prominent class of compounds that play crucial roles in plant growth and development. The most well-known of these is Indole-3-acetic acid (IAA), a naturally occurring auxin that governs numerous physiological processes, including cell elongation, division, and differentiation. Synthetic indole derivatives are widely explored for their potential as plant growth regulators and herbicides. This compound is a synthetic indole derivative with structural similarities to IAA, suggesting its potential to exhibit auxin-like activity. This document outlines the theoretical framework and practical protocols for investigating its efficacy as a plant growth regulator. While extensive research on this specific compound is emerging, the protocols provided are based on established methods for evaluating auxin-like substances.

Potential Biological Effects and Mechanism of Action

Based on its structural analogy to Indole-3-acetic acid (IAA), this compound is hypothesized to function as an auxin mimic. The proposed mechanism of action involves its interaction with auxin signaling pathways. This includes binding to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein, which subsequently leads to the degradation of Aux/IAA transcriptional repressors and the activation of auxin-responsive genes.

Potential Effects:

-

Root Elongation and Development: Promotes the formation of lateral and adventitious roots.

-

Cell Elongation: Stimulates cell elongation in shoots and coleoptiles.

-

Callus Induction and Growth: Can be used in plant tissue culture to induce callus formation from explants.

-

Apical Dominance: May influence the growth of axillary buds.

-

Fruit Development: Potential to influence fruit set and growth.

A simplified diagram of the proposed auxin signaling pathway is presented below.

Caption: Proposed Auxin Signaling Pathway for this compound.

Experimental Protocols

The following protocols are adapted from standard methods for assessing the activity of auxin-like plant growth regulators.

Preparation of Stock Solutions

A standard protocol for preparing a 1 mg/mL stock solution of a plant growth regulator is as follows.[1][2]

-

Weighing: Accurately weigh 100 mg of this compound.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add 2-5 mL of a suitable solvent (e.g., ethanol or DMSO) to dissolve the compound completely.

-

Dilution: Once dissolved, bring the volume up to 100 mL with sterile deionized water. Stir continuously while adding water to prevent precipitation.[1]

-

Sterilization and Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container. Store the stock solution at 4°C in the dark.

Seed Sterilization and Germination

-

Surface Sterilization: Select healthy seeds of the model plant (e.g., Arabidopsis thaliana or lettuce). Immerse the seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution containing a drop of Tween-20.

-

Rinsing: Rinse the seeds 3-5 times with sterile deionized water to remove any residual bleach.

-

Plating: Plate the sterilized seeds on Murashige and Skoog (MS) medium solidified with 0.8% agar.

-

Stratification and Germination: Store the plates at 4°C for 2-3 days (stratification) to synchronize germination. Then, transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

Root Elongation Bioassay

This assay is used to determine the effect of the compound on primary root growth.

-

Prepare Treatment Media: Prepare MS agar plates supplemented with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). The compound should be added from the sterile stock solution to the molten MS medium after autoclaving and cooling to approximately 50°C.

-

Transfer Seedlings: After 4-5 days of germination on standard MS plates, transfer seedlings with comparable root lengths to the treatment plates.

-

Incubation: Place the plates vertically in the growth chamber to allow for gravitropic root growth.

-

Data Collection: After 5-7 days of growth on the treatment plates, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

Callus Induction Bioassay

This assay assesses the ability of the compound to induce cell division and differentiation.

-

Explant Preparation: Use sterile seedlings (e.g., tobacco or Arabidopsis) grown in vitro. Excise small sections (explants) from the cotyledons or hypocotyls.

-

Prepare Culture Media: Prepare MS medium supplemented with a cytokinin (e.g., 0.5 mg/L kinetin) and varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 mg/L).

-

Culture Initiation: Place the explants on the prepared culture media.

-

Incubation: Incubate the plates in a growth chamber under a 16-hour light/8-hour dark cycle at 25°C.

-

Data Collection: After 3-4 weeks, record the percentage of explants forming callus and the fresh weight of the callus.

The general workflow for these bioassays is depicted below.

Caption: General experimental workflow for bioassays.

Representative Data

The following tables present hypothetical data from the described bioassays to illustrate the potential effects of this compound.

Table 1: Effect of this compound on Primary Root Elongation in Arabidopsis thaliana

| Concentration (µM) | Average Primary Root Length (mm) ± SD (n=30) | Percent Inhibition (-) / Promotion (+) |

| 0 (Control) | 25.4 ± 2.1 | 0% |

| 0.01 | 28.1 ± 2.5 | +10.6% |

| 0.1 | 22.3 ± 1.9 | -12.2% |

| 1 | 15.8 ± 1.5 | -37.8% |

| 10 | 8.2 ± 0.9 | -67.7% |

| 100 | 3.1 ± 0.5 | -87.8% |

Table 2: Effect of this compound on Callus Induction from Tobacco Leaf Explants

| Concentration (mg/L) | Callus Induction Frequency (%) | Average Callus Fresh Weight (mg) ± SD (n=20) |

| 0 (Control) | 5 | 10.2 ± 3.4 |

| 0.1 | 45 | 55.7 ± 8.9 |

| 0.5 | 80 | 152.3 ± 21.5 |

| 1.0 | 95 | 248.1 ± 35.2 |

| 2.0 | 90 | 210.6 ± 29.8 |

| 5.0 | 65 | 135.4 ± 18.7 |

Conclusion

This compound shows potential as a plant growth regulator with auxin-like properties. The provided protocols offer a standardized framework for its evaluation. The representative data suggests a dose-dependent effect, with lower concentrations potentially promoting growth and higher concentrations being inhibitory, a characteristic feature of auxins. Further research is necessary to fully elucidate its mode of action, optimal application concentrations for various plant species, and its potential for commercial application in agriculture and horticulture.

References

Application of 1-ethyl-1H-indole-3-carboxylic Acid in Herbicide Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-indole-3-carboxylic acid and its derivatives are a promising class of synthetic compounds being explored for their potential as herbicides. Structurally related to the natural plant hormone auxin (indole-3-acetic acid, IAA), these compounds act as auxin mimics.[1] At high concentrations, they disrupt normal plant growth processes, leading to phytotoxicity and eventual death of susceptible plants, particularly broadleaf weeds.[1][2] This document provides detailed application notes, experimental protocols, and data related to the use of this compound derivatives in herbicide development, with a focus on their mechanism of action as antagonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor.[3][4][5]

Mechanism of Action: TIR1 Antagonism

The primary mode of action for these indole-3-carboxylic acid derivatives is the disruption of the auxin signaling pathway through interaction with the TIR1 protein.[3][4] TIR1 is an F-box protein that serves as the auxin receptor and is a key component of the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex.[2]

In the natural auxin signaling cascade, the binding of auxin (IAA) to TIR1 facilitates the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, leading to controlled growth and development.[2]

Herbicidal indole-3-carboxylic acid derivatives, such as this compound analogues, mimic IAA and bind to the TIR1 receptor.[3][4] This binding event also promotes the interaction with Aux/IAA proteins, leading to their rapid degradation. The resulting over-activation of auxin-responsive genes causes uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[2] Molecular docking studies have indicated that these synthetic auxins establish strong interactions with the TIR1 protein through π–π stacking, hydrogen bonds, and hydrophobic interactions.[4][5]

Herbicidal Activity Data

The herbicidal efficacy of various this compound derivatives has been evaluated through in vitro petri dish assays against both a dicotyledonous plant (Rape, Brassica napus) and a monocotyledonous plant (Barnyard Grass, Echinochloa crus-galli). The data is presented as percentage inhibition of root and shoot growth at specific concentrations.[5][6]

| Compound | Concentration (mg/L) | Plant Species | Target | Inhibition Rate (%) | Reference |

| 3,3-bis(1-ethyl-1H-indol-3-yl)propanoic acid | 100 | Rape | Root | 96 | [5][6] |

| 10 | Rape | Root | 92 | [5][6] | |

| 100 | Barnyard Grass | Root | 75 | [5][6] | |

| 10 | Barnyard Grass | Root | 68 | [5][6] | |

| 100 | Rape | Shoot | 85 | [5][6] | |

| 10 | Rape | Shoot | 78 | [5][6] | |

| 100 | Barnyard Grass | Shoot | 65 | [5][6] | |

| 10 | Barnyard Grass | Shoot | 58 | [5][6] | |

| Derivative 10h (a related indole derivative) | 100 | Rape | Root | 95 | [5][6] |

| 10 | Rape | Root | 93 | [5][6] |

Experimental Protocols

Protocol 1: Synthesis of 3,3-bis(1-ethyl-1H-indol-3-yl)propanoic acid

This protocol is adapted from the work of Wang et al. (2022) and describes the synthesis of a key herbicidal derivative.[5][7]

Materials:

-

Ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate

-

Methanol

-

Water

-

Sodium hydroxide (NaOH)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 25-mL round-bottom flask, add ethyl 3,3-bis(1-ethyl-1H-indol-3-yl)propanoate (1 mmol).

-

Add 16 mL of a 1:1 (v/v) mixture of methanol and water.

-

Add sodium hydroxide (5 mmol, 0.2 g).

-

Stir the mixture at reflux temperature for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of water.

-

Acidify the solution to a pH of 3 using 2 M HCl.

-

Extract the aqueous layer three times with 25 mL of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Protocol 2: In Vitro Herbicidal Activity Assay (Petri Dish Method)

This protocol outlines a common method for assessing the herbicidal activity of compounds on seed germination and early seedling growth.[6]

Materials:

-

Test compounds (e.g., this compound derivatives)

-

Acetone (as a solvent)

-

Tween-80 (as a surfactant)

-

Distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Seeds of target plants (e.g., Rape and Barnyard Grass)

-

Growth chamber with controlled temperature, humidity, and light cycle

-

Positive control (e.g., a commercial auxin herbicide like 2,4-D)

-

Negative control (solvent and surfactant only)

Procedure:

-

Prepare stock solutions of the test compounds in acetone.

-

Prepare the final test solutions by diluting the stock solutions with distilled water containing a small amount of Tween-80 (e.g., 0.1%) to achieve the desired concentrations (e.g., 10 mg/L and 100 mg/L).

-

Place a sheet of filter paper in each petri dish.

-

Evenly apply a specific volume (e.g., 5 mL) of the test solution, positive control, or negative control to the filter paper in each petri dish.

-

Place a set number of seeds (e.g., 20) of the target plant species onto the moistened filter paper in each dish.

-

Seal the petri dishes with parafilm to maintain humidity.

-

Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

-

After a set period (e.g., 7-10 days), measure the root length and shoot height of the seedlings.

-

Calculate the percentage inhibition for each treatment relative to the negative control using the formula: Inhibition (%) = [1 - (Treatment Length / Control Length)] x 100

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant potential as a new class of herbicides. Their mode of action as auxin mimics that antagonize the TIR1 receptor is well-supported by initial studies. The provided data indicates high efficacy, particularly against broadleaf weeds like rape.

Future research should focus on several key areas:

-

Dose-Response Studies:

-

Determining the IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values for lead compounds to allow for more precise comparisons of herbicidal potency.

-

-

In Vivo and Field Trials:

-